9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C17H19N5O4 and its molecular weight is 357.37. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Molecular Interactions
Tautomerism in nucleic acid bases, including purine and pyrimidine derivatives, plays a significant role in their biological functions. The equilibrium between different tautomeric forms can be influenced by molecular interactions with the environment, affecting their stability and biological activity. Studies on tautomerism provide insights into the fundamental properties of purine and pyrimidine derivatives, which could extend to understanding the specific compound (Person et al., 1989).
Pyrimidine Metabolism in Cancer
Pyrimidine metabolism (PyM) plays a crucial role in cancer biology, not only in cell proliferation but also in non-proliferative roles such as differentiation and metastasis. Understanding the metabolic pathways involving pyrimidine derivatives could reveal potential therapeutic targets and strategies in oncology. Research in this area underscores the importance of pyrimidine derivatives in developing cancer therapies and their potential for clinical applications beyond their proliferative roles (Siddiqui & Ceppi, 2020).
Purine-utilizing Enzyme Inhibitors
Heterocyclic compounds, including purine and pyrimidine derivatives, serve as inhibitors for purine-utilizing enzymes, which are involved in diseases like malaria, cancer, and autoimmune disorders. This area of research highlights the therapeutic potential of designing and synthesizing new purine and pyrimidine derivatives as enzyme inhibitors, offering a path for novel drug development (Chauhan & Kumar, 2015).
P2 Receptor Antagonists
Purine and pyrimidine derivatives acting on P2 receptors have been identified as potential therapeutic agents for disorders such as pain, neurodegeneration, cancer, and inflammation. The search for specific P2 receptor antagonists continues to be a vibrant area of research, emphasizing the significance of purine and pyrimidine derivatives in developing new therapeutic options (Ferreira et al., 2019).
Synthesis and Anti-inflammatory Activities
Pyrimidine derivatives exhibit a broad spectrum of pharmacological effects, including anti-inflammatory activities. Research developments in synthesizing new pyrimidine derivatives and understanding their structure-activity relationships contribute to the development of novel anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such as dihydrofolate reductase (dhfr), thymidylate synthase (ts), and aminoimidazole carbonamide ribonucleotide transformylase (aicarft) .
Mode of Action
Similar compounds have been shown to inhibit the activity of enzymes like dhfr, ts, and aicarft, which are crucial for dna synthesis .
Biochemical Pathways
Similar compounds have been known to affect the folate pathway, which plays a vital role in the synthesis of dna nucleotides .
Result of Action
Similar compounds have been shown to cause s-phase arrest and induction of apoptosis in hl-60 cells .
Properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-20-14-13(15(23)19-17(20)24)22-8-4-7-21(16(22)18-14)11-6-5-10(25-2)9-12(11)26-3/h5-6,9H,4,7-8H2,1-3H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFIPKMWMPRKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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